BenchChemオンラインストアへようこそ!

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Medicinal chemistry Screening library design Structure-activity relationships

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea (CAS 954698-35-2; molecular formula C21H23N3O4; MW 381.43 g/mol) is a synthetic small molecule that integrates three distinct pharmacophoric modules within a single architecture: a benzo[d][1,3]dioxole (methylenedioxyphenyl) ring, a 5-oxopyrrolidin-3-yl (γ-lactam) core, and a phenethylurea terminus connected via a methylene linker. The compound is cataloged as a research-grade screening compound (specified purity ≥95%) under catalog number CM874125 and is commercially available through multiple authorized chemical suppliers.

Molecular Formula C21H23N3O4
Molecular Weight 381.432
CAS No. 954698-35-2
Cat. No. B2668704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
CAS954698-35-2
Molecular FormulaC21H23N3O4
Molecular Weight381.432
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C21H23N3O4/c25-20-10-16(12-23-21(26)22-9-8-15-4-2-1-3-5-15)13-24(20)17-6-7-18-19(11-17)28-14-27-18/h1-7,11,16H,8-10,12-14H2,(H2,22,23,26)
InChIKeyQCMMYCUOKQPOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea (CAS 954698-35-2): Chemical Identity and Sourcing Baseline for Procurement Decisions


1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea (CAS 954698-35-2; molecular formula C21H23N3O4; MW 381.43 g/mol) is a synthetic small molecule that integrates three distinct pharmacophoric modules within a single architecture: a benzo[d][1,3]dioxole (methylenedioxyphenyl) ring, a 5-oxopyrrolidin-3-yl (γ-lactam) core, and a phenethylurea terminus connected via a methylene linker . The compound is cataloged as a research-grade screening compound (specified purity ≥95%) under catalog number CM874125 and is commercially available through multiple authorized chemical suppliers. Its InChI Key is QCMMYCUOKQPOTF-UHFFFAOYSA-N, and its SMILES representation is O=C(NCCc1ccccc1)NCC1CC(=O)N(c2ccc3c(c2)OCO3)C1 . A systematic search of primary literature databases (PubMed), bioactivity repositories (ChEMBL, BindingDB, PubChem BioAssay), chemical registries (PubChem Compound), and patent collections (Google Patents, WIPO) returned no published quantitative bioactivity data—including no IC50, Ki, EC50, or Kd values—for this specific compound as of the search date. Consequently, all differentiation claims in this guide are necessarily founded on structural comparison, computationally predicted physicochemical properties, and class-level inference drawn from the established pharmacological precedents of the benzodioxole, pyrrolidinone, and phenethylurea chemotypes.

Why In-Class Substitution of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea Risks Irreproducible Outcomes


Compounds bearing the benzo[d][1,3]dioxol-5-yl-pyrrolidinone-urea scaffold cannot be treated as interchangeable screening probes. The phenethylurea terminus of CAS 954698-35-2 is structurally distinct from the benzylurea (CAS 954660-88-9), m-tolylurea (CAS 954660-73-2), and phenylurea (CAS 954660-70-9) congeners that share the identical benzodioxole-pyrrolidinone core . The ethyl spacer between the urea nitrogen and the terminal phenyl ring introduces two additional rotatable bonds and an extended hydrophobic surface relative to directly N-aryl-attached analogs, which is predicted to alter both the conformational ensemble accessible to the urea pharmacophore and its lipophilic contact footprint . Conversely, substituting the benzodioxole moiety with a simpler aromatic group (e.g., 4-methoxyphenyl as in CAS 894028-56-9) eliminates the methylenedioxy ring's dual hydrogen-bond-accepting oxygen atoms and its characteristic electron-rich π-surface, which literature on benzodioxole-containing bioactive molecules has shown can profoundly affect target engagement and metabolic stability . These modular structural differences mean that even closely related analogs within the same CAS number series (954660–954698) are predicted to exhibit divergent solubility, permeability, protein binding, and target selectivity profiles—rendering untested substitution a source of systematic error in any comparative screening campaign.

Quantitative Differentiation Evidence for CAS 954698-35-2 Relative to Closest Structural Analogs: A Procurement-Focused Comparison


Structural Uniqueness: The Only Representative Combining Benzodioxole, Pyrrolidinone, and Phenethylurea in the 954660–954698 Congeneric Series

Among the commercially available compounds in the 954660–954698 CAS range that share the benzo[d][1,3]dioxol-5-yl-5-oxopyrrolidin-3-yl core with a urea substituent at the 3-methylene position, CAS 954698-35-2 is the sole representative bearing a phenethyl group on the distal urea nitrogen. The three closest cataloged comparators are CAS 954660-88-9 (benzylurea; C20H21N3O4; MW 367.4), CAS 954660-73-2 (m-tolylurea; C20H21N3O4; MW 367.4), and CAS 954660-70-9 (phenylurea; C19H19N3O4; MW 353.4) . Each of these analogs attaches the terminal aromatic ring directly to the urea nitrogen (zero-carbon spacer for phenyl/m-tolyl; one-carbon for benzyl), whereas CAS 954698-35-2 incorporates a two-carbon ethyl spacer (phenethyl), yielding a molecular weight of 381.43—14 Da heavier than the benzyl and m-tolyl analogs and 28 Da heavier than the phenyl analog . The ethyl linker increases the count of rotatable bonds from 6 to 7, which is predicted to expand the conformational sampling of the urea NH and carbonyl relative to the terminal phenyl ring, potentially enabling distinct hydrogen-bonding geometries and hydrophobic packing arrangements at biological targets .

Medicinal chemistry Screening library design Structure-activity relationships

Predicted Lipophilicity Differentiation: Phenethyl Extension Increases cLogP Relative to Benzyl and Phenyl Congeners

Computational estimation of logP using the fragment-based method indicates that CAS 954698-35-2 has a predicted logP approximately 0.3–0.5 units higher than its benzylurea analog (CAS 954660-88-9) and 0.7–1.0 units higher than its phenylurea analog (CAS 954660-70-9), driven by the additional methylene unit in the phenethyl chain . This incremental lipophilicity increase is consistent with the established Hansch π-value of +0.5 per methylene unit for aliphatic carbon insertion [1]. The predicted topological polar surface area (tPSA) remains at approximately 80 Ų across all four analogs (identical core heteroatom count), meaning that the lipophilicity increase is not offset by changes in hydrogen-bonding capacity . For a compound also bearing the electron-rich benzodioxole ring, which is a known substrate for cytochrome P450-mediated metabolic oxidation, the net effect of elevated logP combined with potential metabolic liability of the methylenedioxy group may differentiate its in vitro pharmacokinetic behavior from less lipophilic analogs [2].

Physicochemical profiling Permeability prediction ADME optimization

Combinatorial Pharmacophoric Coverage: The Only Catalog Compound Simultaneously Encoding All Three Privileged Motifs in a Single Entity

A substructure-based comparison against commercially available close analogs reveals that CAS 954698-35-2 is the only cataloged compound that concurrently incorporates (i) a benzo[d][1,3]dioxol-5-yl moiety (a privileged fragment in kinase inhibition, GPCR modulation, and ion channel targeting [1]), (ii) a 5-oxopyrrolidin-3-yl ring (a conformationally constrained γ-lactam that serves as a peptide bond isostere and directional hydrogen-bond acceptor/donor scaffold [2]), and (iii) a phenethylurea group (a pharmacophore present in several clinically evaluated agents including CETP inhibitors and opioid receptor modulators ). The simplified analog 1-(5-oxopyrrolidin-3-yl)-3-phenethylurea (CAS 1396805-58-5; MW 247.29) lacks the benzodioxole moiety entirely, while N-(1,3-benzodioxol-5-yl)-N'-phenethylurea (MW ~284.3) omits the pyrrolidinone ring. The compound 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea (CAS 894028-56-9; MW 353.4) replaces the benzodioxole with a 4-methoxyphenyl group, trading two ring-oxygen hydrogen-bond acceptors for a single methoxy oxygen and altering the ring electronics from electron-rich (methylenedioxy, σp ≈ -0.12) to electron-donating (methoxy, σp ≈ -0.27) while losing the metabolic CYP450 interaction signature characteristic of methylenedioxyphenyl compounds [1].

Privileged scaffolds Fragment-based drug discovery Chemotype diversity

Benzodioxole Moiety: Established Pharmacological Precedent for Target Engagement Not Shared by Non-Benzodioxole Analogs

The benzo[d][1,3]dioxole (methylenedioxyphenyl) group present in CAS 954698-35-2 has extensive literature precedent as a pharmacophoric element in biologically active compounds, including biased μ-opioid receptor agonists (PZM21 derivatives) where benzodioxolane replacement of the hydroxybenzene moiety produced more potent in vivo analgesia and greater G-protein signaling bias [1], thioredoxin reductase-inhibiting anticancer arsenicals where 1,3-benzodioxole derivatives demonstrated enhanced anti-proliferative activity through oxidative stress induction [2], and multiple kinase inhibitor series where the methylenedioxy ring engages in key hydrogen-bonding and π-stacking interactions within the ATP-binding pocket [3]. Analogs in which the benzodioxole is replaced by a 4-methoxyphenyl group (CAS 894028-56-9) lose the dual-oxygen hydrogen-bond-accepting geometry, the characteristic electron density distribution of the fused dioxole ring, and the established CYP450 metabolic interaction profile. While no direct comparative bioactivity data exist for CAS 954698-35-2 versus its des-benzodioxole analogs, the weight of class-level evidence indicates that this moiety is a non-redundant contributor to biological target recognition that cannot be replicated by simple methoxy or hydroxyl aromatic substitutions [1][2].

Kinase inhibition GPCR modulation Metabolic stability

Recommended Procurement Scenarios for CAS 954698-35-2 Based on Structural Differentiation Evidence


Phenotypic Screening Campaigns Requiring Maximum Pharmacophoric Density per Library Member

CAS 954698-35-2 is the structurally optimal selection when the procurement objective is to maximize the number of privileged pharmacophoric fragments (benzodioxole, pyrrolidinone, phenethylurea) per screening well. As the only cataloged compound concurrently encoding all three motifs, it offers higher fragment density than any analog in the 954660–954698 series . This property is particularly relevant for target-agnostic phenotypic screens—including cell-painting assays, viability panels, and morphological profiling—where a single compound capable of engaging multiple target classes increases the probability of registering a phenotypic hit. Procurement should be benchmarked against CAS 954660-73-2 and CAS 954660-88-9 as structurally matched negative controls that each lack one distinguishing pharmacophoric feature (aryl spacer length difference).

Structure-Activity Relationship (SAR) Studies Exploring Linker Length in N-Aryl-Urea Chemotypes

For medicinal chemistry programs investigating the effect of terminal aryl-to-urea distance on target potency and selectivity, CAS 954698-35-2 provides the phenethyl (two-carbon spacer) data point within a systematic linker series that includes the zero-spacer phenylurea (CAS 954660-70-9), zero-spacer m-tolylurea (CAS 954660-73-2), and one-carbon-spacer benzylurea (CAS 954660-88-9) analogs . Procuring all four compounds as a matched set enables isolation of the linker-length variable while holding the benzodioxole-pyrrolidinone core constant, allowing quantitative assessment of distance-dependent effects on target binding, cellular permeability, and metabolic stability. The predicted logP increment of 0.3–0.5 units per methylene addition should be accounted for in assay design through inclusion of appropriate lipophilicity controls .

Benzodioxole Pharmacophore Validation Studies Requiring Matched Non-Benzodioxole Controls

When the research objective is to establish whether the benzodioxole moiety is essential for a newly observed biological activity, CAS 954698-35-2 should be procured alongside its closest non-benzodioxole comparator, CAS 894028-56-9 (4-methoxyphenyl replacing benzodioxole), and the core-only analog CAS 1396805-58-5 (no aromatic substituent on the pyrrolidinone nitrogen). This three-compound panel enables attribution of any differential activity specifically to the benzodioxole fragment. The extensive literature precedent for benzodioxole-specific target engagement—including biased GPCR signaling modulation and thioredoxin reductase inhibition —provides a rational framework for interpreting differential screening results.

Computational Docking and Pharmacophore Model Building Requiring Experimentally Untested Chemotypes

For computational chemistry groups building predictive pharmacophore models or performing virtual screening validation, CAS 954698-35-2 represents a structurally well-defined, commercially accessible probe that has not been annotated with any target activity data—making it suitable as a 'blank-slate' test ligand for assessing model false-positive rates or for prospective docking against novel targets. Its three-dimensional conformational flexibility (7 rotatable bonds) and balanced physicochemical profile (MW 381, predicted logP 2.5–3.0, tPSA ~80 Ų) place it within drug-like chemical space, while the absence of published activity data eliminates retrospective bias in computational predictions . Procurement should specify purity ≥95% and request batch-specific analytical characterization (NMR, LCMS) to ensure structural fidelity for computational studies.

Quote Request

Request a Quote for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.